lemA protein, bacterial
Description
Historical Context and Initial Characterization of Bacterial LemA Protein
The journey into understanding the LemA protein began with studies on plant-pathogen interactions. The lemA gene was first identified in the plant pathogen Pseudomonas syringae pv. syringae, where it was found to be essential for the formation of disease lesions on bean plants. nih.govasm.orgapsnet.org Initial genetic and sequence analysis revealed that lemA encoded a large protein of 2.7 kb. nih.govasm.org
This early research provided the first clues to its function, showing that the predicted LemA amino acid sequence shared similarities with a family of prokaryotic two-component regulatory proteins. nih.govasm.org These systems are the primary means by which bacteria sense and respond to environmental stimuli. Unusually, the LemA gene product was found to contain domains homologous to both the sensor kinase and the response regulator components within a single protein, a feature not common to all two-component systems. nih.govnih.gov Further characterization confirmed that LemA is a transmembrane protein, consistent with its proposed role as a sensor of environmental signals. apsnet.org It was also observed that the expression of the lemA gene appeared to be positively autoregulated. nih.govnih.gov
Nomenclature and Synonyms of the LemA Protein, including GacS
The protein is known by several names, reflecting its independent discovery and characterization in different bacterial species and research contexts. While initially named LemA in Pseudomonas syringae, it is more widely known as GacS (Global Antibiotic and Cyanide Sensor) in other bacteria, particularly in Pseudomonas fluorescens. nih.gov The GacS/GacA system, comprising the sensor kinase (LemA/GacS) and its cognate response regulator (GacA), is a highly conserved regulatory pathway. nih.govapsnet.orgasm.org
Table 1: Synonyms for the LemA/GacS Protein
| Synonym | Context/Organism | Reference |
|---|---|---|
| GacS | General term, widely used for Pseudomonas spp. | nih.gov |
| ApdA | Pseudomonas fluorescens | nih.gov |
| RepA | Pseudomonas fluorescens | nih.gov |
| PheN | Pseudomonas fluorescens | nih.gov |
Pervasiveness and Taxonomic Distribution of the LemA Protein Family Across Bacterial Species
The LemA protein family is not restricted to a narrow group of bacteria; instead, it is remarkably widespread. Homologs of LemA/GacS are highly conserved and have been identified in a diverse array of Gram-negative bacteria. apsnet.orgasm.org The family is particularly prevalent within the Gammaproteobacteria, including key genera such as Pseudomonas, and in enteric bacteria. apsnet.orgoup.com
Bioinformatic analyses and genome sequencing have revealed its presence in numerous species, highlighting its evolutionary significance. The InterPro database, for instance, identifies tens of thousands of proteins belonging to the LemA-like domain superfamily across thousands of bacterial species. ebi.ac.uk Research has documented the LemA/GacS system in both Gram-positive and Gram-negative bacteria. kent.ac.uk Its discovery in magnetotactic bacteria, where the LemA family protein MamQ was identified, suggests a role in the formation of complex intracellular membranous structures. kent.ac.uk
Table 2: Examples of Bacterial Phyla and Species with LemA/GacS Homologs
| Phylum/Group | Example Species | Reference |
|---|---|---|
| Pseudomonadota (Proteobacteria) | Pseudomonas syringae, Pseudomonas fluorescens, Pseudomonas aeruginosa, Escherichia coli, Agrobacterium tumefaciens | nih.govasm.orgapsnet.orgapsnet.orguniprot.org |
| Legionellales | Coxiella-like endosymbiont | uniprot.org |
| Bacillati (Firmicutes) | Listeria monocytogenes | aai.orgnih.gov |
| Actinomycetota | Microthrixaceae bacterium | uniprot.org |
| Candidate Phyla Radiation (CPR) | Identified as a core domain in this diverse group | nih.gov |
| Metagenomes | Identified in environmental samples like wastewater | uniprot.org |
Significance of LemA Protein in Bacterial Physiology and Environmental Interactions
The LemA/GacS system is a global regulator that orchestrates a multitude of complex bacterial behaviors, fundamentally acting as a switch between primary and secondary metabolism. apsnet.org Its significance stems from its position at the top of a hierarchical signaling cascade that allows bacteria to adapt to changing conditions.
Mechanism of Action: GacS is an unorthodox sensor kinase that, upon sensing a still-unidentified signal, autophosphorylates. apsnet.orgasm.org It then transfers the phosphate (B84403) group to its cognate response regulator, GacA. asm.orgasm.org Activated GacA functions as a transcription factor, binding to the promoter regions of target genes, most notably those encoding small, non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. asm.orgasm.org These sRNAs, in turn, control the activity of translational repressor proteins like RsmA and RsmE. The sRNAs sequester these repressor proteins, preventing them from binding to target messenger RNAs (mRNAs) and thereby relieving the translational inhibition of genes involved in a wide range of functions. asm.orgasm.org
Regulated Processes: The GacS/GacA pathway governs the expression of factors crucial for survival, competition, and pathogenicity.
Secondary Metabolism: It controls the production of a vast array of secondary metabolites, including antibiotics (e.g., pyrrolnitrin, pyoluteorin), hydrogen cyanide, and siderophores for iron acquisition. nih.govasm.orgasm.org
Extracellular Enzymes: The system regulates the secretion of exoenzymes like proteases and lipases, which are important for nutrient acquisition and virulence. apsnet.orgnih.gov
Virulence: In pathogenic bacteria, GacS/GacA is a key regulator of virulence factors required for causing disease in plant and animal hosts. apsnet.orgsmolecule.com
Biofilm Formation and Motility: It plays a role in the lifestyle switch between motile, planktonic cells and sessile, biofilm-forming communities. asm.orgoup.com
Stress Response: The system influences the accumulation of the stationary-phase sigma factor σS (RpoS), enhancing the bacterium's ability to survive environmental stresses like oxidative stress. nih.gov
Quorum Sensing: The GacS/GacA pathway is interconnected with quorum sensing circuits, helping to coordinate gene expression in a population-density-dependent manner. apsnet.orgoup.com
In essence, the LemA/GacS protein is a master sensor that integrates environmental cues to control a global regulatory network, enabling bacteria to fine-tune their physiology for optimal fitness and interaction within their ecological niche. apsnet.orgasm.org
Properties
CAS No. |
142463-59-0 |
|---|---|
Molecular Formula |
C11H17NO2 |
Synonyms |
lemA protein, bacterial |
Origin of Product |
United States |
Molecular Architecture and Classification of Bacterial Lema Protein
Structural Homology and Domain Organization of LemA Protein
The LemA protein is classified as a hybrid two-component regulatory protein. Unlike typical two-component systems that consist of a distinct sensor kinase and a separate response regulator, LemA uniquely fuses these functionalities within one molecule nih.gov. This integrated structure is a hallmark of the LemA protein family and underpins its mechanism of action.
The sensor kinase domain of LemA is responsible for detecting specific environmental stimuli. In bacteria, sensor histidine kinases (HKs) are a diverse group of receptors that monitor a wide array of environmental changes nih.govmdpi.com. These domains are typically located in the periplasm or extracellular space, allowing them to interact with external signals mdpi.com. Upon signal perception, the sensor domain undergoes a conformational change that is transmitted across the cell membrane to the cytoplasmic catalytic domains mdpi.commdpi.com.
The sensor domain of histidine kinases can be composed of various structural motifs, such as the Per-ARNT-Sim (PAS) domain or the PhoQ/DcuS/CitA (PDC) domain, which are involved in ligand binding and signal transduction nih.govplos.org. While the specific ligands for many sensor kinases, including LemA, remain to be fully elucidated, the structural organization of these domains provides a framework for understanding how bacteria sense their environment mdpi.com. The activity of the sensor kinase domain ultimately leads to the autophosphorylation of a conserved histidine residue within the kinase core, initiating the phosphotransfer cascade mdpi.comwikipedia.org.
A defining feature of the LemA protein is the integration of both sensor kinase and response regulator domains into a single polypeptide nih.gov. This "hybrid" arrangement is a variation of the canonical two-component systems found ubiquitously in bacteria wikipedia.orgnih.gov. In a typical two-component system, a membrane-bound sensor kinase, upon sensing a stimulus, autophosphorylates and then transfers the phosphoryl group to a cognate cytoplasmic response regulator wikipedia.org. The phosphorylated response regulator then typically acts as a transcription factor to modulate gene expression wikipedia.org.
In hybrid two-component systems like LemA, this phosphotransfer can occur intramolecularly, from the histidine kinase domain to a receiver domain located within the same protein wikipedia.orgnih.gov. This receiver domain contains a conserved aspartate residue that accepts the phosphoryl group nih.gov. Following this internal phosphotransfer, the signal can be further relayed, sometimes through a phosphorelay system involving additional histidine phosphotransferase (HPt) proteins, to a terminal response regulator that executes the cellular response wikipedia.orgnih.gov. The fusion of sensor and regulator domains in LemA suggests a streamlined and efficient mechanism for signal transduction, potentially minimizing cross-talk with other signaling pathways nih.gov.
| Domain | Function | Key Residue |
| Sensor Kinase | Senses environmental stimuli | - |
| Histidine Kinase Core | Autophosphorylation | Conserved Histidine |
| Receiver Domain | Accepts phosphoryl group | Conserved Aspartate |
Membranous Localization and Topological Considerations of Bacterial LemA Protein
The LemA protein is predicted to be an integral membrane protein, a localization that is crucial for its function as an environmental sensor uniprot.org. The topology of a membrane protein, which describes the orientation of its domains relative to the membrane, is a key determinant of its function nih.govnih.govelifesciences.org.
Predictive algorithms, based on the hydrophobicity of amino acid sequences and the "positive-inside rule," suggest a topology for membrane proteins elifesciences.org. The positive-inside rule posits that loops of a membrane protein that are rich in positively charged amino acids, such as lysine (B10760008) and arginine, tend to be oriented towards the cytoplasm elifesciences.org. While experimental determination of the precise topology of LemA is still needed, these predictive methods provide a valuable model for its organization within the bacterial membrane.
Experimental techniques like fluorescence protease protection (FPP) can be employed to validate predicted topologies nih.gov. This method uses the selective permeabilization of the plasma membrane and the subsequent action of proteases on fluorescently tagged proteins to determine which domains are exposed to the cytoplasm and which are located in the periplasm nih.gov. Such experimental validation is essential for a complete understanding of how LemA is integrated into the membrane and how it transduces signals from the extracellular environment to the cell's interior.
Phylogenetic Analysis and Evolutionary Conservation of the LemA Protein Family
Phylogenetic analysis is a powerful tool for understanding the evolutionary relationships between proteins and inferring their functional conservation nih.gov. By comparing the amino acid sequences of LemA proteins from different bacterial species, it is possible to construct a phylogenetic tree that illustrates their evolutionary history youtube.com. This type of analysis helps in identifying conserved regions of the protein that are likely to be important for its function and reveals how the protein has diversified in different bacterial lineages.
The process of phylogenetic analysis typically involves multiple sequence alignment of the protein sequences, followed by the application of statistical methods to infer the evolutionary tree nih.govyoutube.com. The resulting tree can reveal clusters of closely related proteins, suggesting similar functions, and can also highlight instances of gene duplication and divergence that have led to the evolution of new functionalities.
The conservation of the LemA protein across a wide range of bacteria suggests that it plays a fundamental role in bacterial adaptation and survival. The core domains, such as the histidine kinase and receiver domains, are expected to be highly conserved due to their essential roles in signal transduction. In contrast, the sensor domain may show more variability, reflecting adaptation to different environmental niches and the recognition of diverse signals.
Comparative Genomics of lemA Gene Loci Across Bacterial Lineages
Comparative genomics provides insights into the evolution and function of genes by comparing their genomic context across different species nih.govplos.org. The analysis of the lemA gene locus in various bacterial genomes can reveal important information about its regulation, its association with other genes, and the evolutionary events that have shaped its genomic neighborhood.
In the plant pathogen Pseudomonas syringae pv. syringae, the lemA gene is located upstream of, and is divergently transcribed from, the putative cysM gene nih.gov. This genomic arrangement suggests a potential regulatory link between the two genes. By examining the lemA locus in other bacteria, it is possible to determine if this gene arrangement is conserved, which would further support a functional relationship.
Comparative genomic analyses can also identify instances of horizontal gene transfer, gene loss, and gene duplication, which are key drivers of bacterial evolution plos.org. The presence or absence of the lemA gene in different bacterial lineages, as well as variations in its genomic context, can provide clues about the selective pressures that have acted on this gene and its role in the adaptation of bacteria to different environments. The study of the lemA gene locus across a broad range of bacteria is therefore essential for a comprehensive understanding of its biological significance.
The Lema Gaca Two Component Regulatory System Tcs
Overview of the LemA (GacS) Sensor Kinase and GacA Response Regulator Interaction
The LemA protein, also referred to as GacS, is a transmembrane sensor kinase. Its structure includes a periplasmic sensor domain that is thought to recognize environmental signals, although the specific ligand remains largely unidentified. researchgate.net This is connected via a transmembrane region to a cytoplasmic portion containing a histidine kinase domain. GacA is a cytoplasmic response regulator that contains a receiver domain and a DNA-binding domain.
The interaction between LemA/GacS and GacA is central to the function of this regulatory system. Upon receiving an appropriate, yet still largely unknown, signal, the LemA/GacS sensor undergoes autophosphorylation on a conserved histidine residue within its kinase domain. This phosphoryl group is then transferred to a conserved aspartate residue on the receiver domain of the GacA response regulator. This phosphorylation event activates GacA, enabling it to bind to specific DNA sequences in the promoter regions of target genes and modulate their transcription. The proper stoichiometric balance between GacS and GacA is crucial for the normal functioning of this two-component system.
| Protein | Alias | Type | Location | Primary Function |
|---|---|---|---|---|
| lemA protein, bacterial | GacS | Sensor Histidine Kinase | Cell Membrane | Senses environmental signals and autophosphorylates. |
| GacA protein, Bacteria | - | Response Regulator | Cytoplasm | Receives phosphate (B84403) from LemA/GacS and regulates gene transcription. |
Mechanisms of Phospho-Relay and Signal Transduction by the GacS/LemA-GacA System
The GacS/LemA-GacA system utilizes a phosphorelay mechanism to transduce external signals into a cellular response. researchgate.net This process begins with the autophosphorylation of the GacS sensor kinase at a conserved histidine residue in its transmitter domain in response to an unknown signal. GacS is classified as an "unorthodox" sensor kinase because it contains additional receiver and output domains. researchgate.netenergychamber.org
The phosphoryl group from the initial histidine is transferred intramolecularly to a conserved aspartate residue in the receiver domain of GacS itself. From this aspartate, the phosphoryl group is then transferred to a second conserved histidine residue in the output domain of GacS. Finally, this phosphoryl group is transferred to a conserved aspartate residue in the receiver domain of the GacA response regulator. This phosphorylation activates GacA, which then typically dimerizes and binds to the promoter regions of its target genes, thereby activating or repressing their transcription. This multi-step phosphorelay allows for multiple points of regulation and integration of various signals.
Upstream Signaling Inputs and Environmental Cues for LemA Protein Activation
Despite the extensive study of the GacS/LemA-GacA system, the specific environmental signals or ligands that directly activate the GacS sensor kinase remain largely unknown. researchgate.net The periplasmic loop domain of GacS, which is presumed to be the primary site for signal reception, is poorly conserved among different bacterial species, suggesting that the activating signals may vary. researchgate.netenergychamber.org
While the primary activating signal is elusive, the activity of the GacS/LemA-GacA system is known to be modulated by other sensor kinases, providing indirect environmental inputs. In Pseudomonas aeruginosa, two other sensor kinases, LadS and RetS, have opposing effects on GacS activity. LadS positively influences the GacS/GacA pathway, while RetS acts as an inhibitor. These additional sensor kinases likely respond to their own specific environmental cues, thereby integrating different signals to fine-tune the output of the GacS/LemA-GacA system. For instance, RetS has been shown to be sensitive to temperature and may sense cues related to host cell lysis. It has been proposed that the GacS signal may be a marker for nutritional stress and competition that arises at high population densities.
Downstream Regulatory Outputs Mediated by the GacS/LemA-GacA Pathway
The activated GacA response regulator mediates the transcription of a large number of downstream genes, leading to a wide range of phenotypic changes. A primary and highly conserved output of the GacS/LemA-GacA pathway is the activation of transcription of small, non-coding regulatory RNAs (sRNAs), such as RsmY and RsmZ in Pseudomonas.
These sRNAs function by sequestering translational repressor proteins, most notably RsmA (also known as CsrA in other bacteria). researchgate.net RsmA normally binds to the ribosome-binding site of target messenger RNAs (mRNAs), preventing their translation. By binding to and titrating the available RsmA proteins, the GacA-dependent sRNAs relieve this translational repression, allowing for the synthesis of proteins involved in a variety of processes.
The downstream effects of the GacS/LemA-GacA system are extensive and include the regulation of:
Secondary Metabolite Production: This includes the synthesis of antibiotics, such as pyrrolnitrin and pyoluteorin, and hydrogen cyanide.
Extracellular Enzymes: Production of proteases, lipases, and cellulases are often under the control of this system. energychamber.org
Virulence Factors: In pathogenic bacteria, the GacS/LemA-GacA system regulates the expression of toxins and secretion systems. energychamber.org
Biofilm Formation: The components necessary for biofilm development are often regulated by this pathway. nih.gov
Motility: The system can influence bacterial motility, often in a reciprocal manner to biofilm formation. nih.gov
Quorum Sensing: The GacS/LemA-GacA pathway can positively control the production of quorum sensing signal molecules like N-acylhomoserine lactones.
| Regulated Output | Examples | Function | Organism(s) |
|---|---|---|---|
| Small Regulatory RNAs | RsmY, RsmZ | Sequester RsmA translational repressor | Pseudomonas species |
| Secondary Metabolites | Pyrrolnitrin, Pyoluteorin, Hydrogen Cyanide | Antimicrobial activity, biocontrol | Pseudomonas fluorescens |
| Extracellular Enzymes | Protease, Lipase | Nutrient acquisition, virulence | Pseudomonas aeruginosa, Pseudomonas fluorescens |
| Virulence Factors | Syringomycin (B1172496), Type III Secretion System | Pathogenicity in plants and animals | Pseudomonas syringae, Pseudomonas aeruginosa |
| Biofilm Formation | Polysaccharide production | Surface attachment, community formation | Pseudomonas species |
| Quorum Sensing Molecules | N-butyryl-homoserine lactone | Cell-density dependent gene regulation | Pseudomonas aeruginosa |
Genetic Organization and Expression of the Bacterial Lema Gene
Genomic Context and Flanking Genes of lemA (e.g., cysM, uvrC)
The genomic neighborhood of the lemA gene provides valuable insights into its functional relationships and evolutionary history. In the plant pathogen Pseudomonas syringae pv. syringae, the lemA gene is situated upstream of the cysM gene, which is involved in cysteine biosynthesis. nih.gov These two genes are transcribed divergently, suggesting a potential for co-regulation or a functional link between the regulation of virulence and metabolic pathways. nih.gov While the prompt mentions the uvrC gene, which is involved in DNA repair, current search results did not yield specific information on its genomic proximity to lemA. Further research into the genomic context of lemA across a broader range of bacterial species is necessary to determine the conservation and significance of its flanking genes.
Transcriptional Regulation of lemA Gene Expression
The expression of the lemA gene is a tightly controlled process, subject to both self-regulation and modulation by various external and internal signals. This ensures that the Gac/Rsm cascade is activated only under appropriate conditions.
Basal Expression Levels and Auto-Regulation of lemA
Studies in Pseudomonas syringae pv. syringae have shown that the lemA gene product is expressed at low basal levels. nih.gov This low-level constitutive expression is likely sufficient to maintain a sentinel state, allowing the bacterium to rapidly respond to activating signals. Furthermore, evidence suggests that the LemA protein positively auto-regulates its own expression. nih.gov This positive feedback loop could serve to amplify the initial signal, leading to a robust activation of the Gac/Rsm cascade once a certain threshold of the stimulus is reached. The precise molecular mechanism of this auto-regulation, however, remains to be fully elucidated.
Environmental and Physiological Modulators of lemA Transcription
The transcription of the lemA gene is influenced by a variety of environmental and physiological cues, reflecting the diverse roles of the Gac/Rsm pathway in bacterial adaptation. The GacS/GacA system, of which LemA is a part, is known to respond to signals that accumulate during the transition to the stationary phase of growth, suggesting a role in density-dependent gene regulation.
Furthermore, the expression of the broader quorum-sensing systems, which are often intertwined with the Gac/Rsm cascade, is sensitive to a wide range of environmental conditions. nih.gov These can include nutrient availability, temperature, and the presence of host-derived signals. inrs.ca While these factors are known to influence the downstream outputs of the Gac/Rsm pathway, their direct effect on the transcription of the lemA gene itself requires more specific investigation. It is plausible that various environmental stressors and metabolic signals are integrated at the level of lemA transcription to fine-tune the activity of this critical regulatory system.
Post-Transcriptional and Post-Translational Regulation of LemA Protein Activity
Beyond transcriptional control, the activity of the LemA protein is likely subject to further layers of regulation at the post-transcriptional and post-translational levels. Post-transcriptional regulation can involve mechanisms that affect the stability or translation efficiency of the lemA mRNA. Post-translational modifications, on the other hand, can directly alter the activity, localization, or stability of the LemA protein itself.
As a sensor kinase, the primary mode of LemA activation is believed to be through autophosphorylation in response to a specific, yet often unidentified, signal. This phosphorylation event is a key post-translational modification that initiates the phosphorelay cascade to the response regulator, GacA. The activity of sensor kinases can also be modulated by other post-translational modifications such as acetylation, methylation, or glycosylation, which can alter their conformation and interaction with other proteins. However, specific details regarding the post-transcriptional and post-translational regulation of the LemA protein are not extensively documented in the current body of research and represent an important area for future investigation.
Roles of Bacterial Lema Protein in Cellular Processes and Phenotypes
Regulation of Bacterial Fitness and Motility
The LemA/GacS protein plays a significant, though sometimes varied, role in bacterial fitness and motility, largely dependent on the bacterial species. In many pseudomonads, the GacS/GacA system influences motility, a key factor in bacterial fitness for processes such as nutrient acquisition and host colonization asm.org.
In Pseudomonas aeruginosa, the GacS/GacA system, through the downstream sRNAs RsmY and RsmZ, represses genes associated with motility researchgate.net. This repression is part of a larger regulatory network that governs the switch between motile (planktonic) and sessile (biofilm) lifestyles. By downregulating motility, the LemA/GacS system promotes a transition to a biofilm-forming state, which can enhance survival in certain environments.
Conversely, a study on Pseudomonas syringae pv. syringae found that a mutation in the lemA gene did not affect the motility of the bacterium apsnet.org. This suggests that the influence of LemA on motility can be species-specific. However, the same study noted that the lemA mutation did impact the production of virulence factors, which is also a critical component of bacterial fitness apsnet.org. Inactivation of the lemA gene in P. syringae has been shown to reduce its ecological fitness and virulence on host plants apsnet.org.
| Organism | Effect of LemA/GacS Activation on Motility | Reference |
| Pseudomonas aeruginosa | Repression | researchgate.net |
| Pseudomonas syringae pv. syringae | No direct effect observed | apsnet.org |
| Pseudomonas fluorescens | Regulation of mobility | asm.org |
Involvement in Stress Tolerance and Adaptation Responses
The LemA/GacS two-component system is integral to bacterial stress tolerance and adaptation, enabling survival in fluctuating and often harsh environmental conditions apsnet.org. This regulatory system has been shown to control genes that are responsive to various stressors, thereby enhancing the bacterium's ability to adapt.
In several bacterial species, the GacS/GacA pathway contributes to tolerance against oxidative stress. Bacteria encounter reactive oxygen species (ROS) from both endogenous metabolic processes and exogenous sources, such as host immune responses. The LemA/GacS system can regulate the expression of proteins that mitigate oxidative damage, thus promoting survival nih.gov.
Adaptation to osmotic stress is another critical survival mechanism for bacteria, and the LemA/GacS system can play a role in this process nih.govnih.gov. By modulating the expression of genes involved in the synthesis or uptake of osmoprotectants, bacteria can maintain cellular turgor and integrity in high-osmolarity environments. While direct regulation of specific osmoprotectant genes by LemA/GacS is an area of ongoing research, its global regulatory nature suggests an overarching role in the coordination of such stress responses.
| Stress Type | Role of LemA/GacS System | General Consequence |
| Oxidative Stress | Regulation of detoxification and repair pathways | Enhanced survival in the presence of reactive oxygen species |
| Osmotic Stress | Potential regulation of osmoprotectant synthesis/uptake | Maintenance of cellular turgor and integrity in high osmolarity environments |
| General Environmental Stress | Global regulation of stress-responsive genes | Increased ecological fitness and adaptability |
Modulation of Biofilm Formation and Dispersal
The LemA/GacS system is a key regulator of the transition between planktonic and biofilm lifestyles in many bacteria. In numerous species, activation of the LemA/GacS pathway promotes biofilm formation doaj.org.
In Pseudomonas aeruginosa, the GacS/GacA system positively regulates the expression of genes involved in the production of biofilm matrix components researchgate.net. This is achieved through the activation of sRNAs RsmY and RsmZ, which sequester the translational repressor RsmA. The relief of RsmA-mediated repression allows for the synthesis of proteins required for the production of exopolysaccharides, adhesins, and other components of the biofilm matrix.
The role of LemA/GacS in biofilm formation is often linked to its regulation of motility; as it promotes the sessile biofilm state, it concurrently represses the motile planktonic state. This coordinated control is crucial for the successful establishment of a biofilm.
While the promotion of biofilm formation is a well-documented role of the LemA/GacS system, its involvement in biofilm dispersal is less characterized. Biofilm dispersal is an active process that allows bacteria to transition from a mature biofilm back to a planktonic state. Given the central role of the LemA/GacS system in the planktonic-to-biofilm switch, it is plausible that it also contributes to the regulation of dispersal, although the precise mechanisms are still under investigation.
| Process | Effect of LemA/GacS Activation | Key Downstream Effectors | Organism Example |
| Biofilm Formation | Promotion | RsmY, RsmZ, RsmA | Pseudomonas aeruginosa |
| Biofilm Dispersal | Under investigation | - | - |
Coordination of Primary and Secondary Metabolism Switching by LemA Protein
The LemA/GacS two-component system is proposed to function as a critical switch between primary and secondary metabolism in bacteria apsnet.org. Primary metabolism encompasses the essential processes for growth and reproduction, while secondary metabolism involves the production of compounds that are not essential for growth but often confer a selective advantage, such as antibiotics, toxins, and pigments.
In many bacterial species, the GacS/GacA system positively regulates the production of a wide array of secondary metabolites. For instance, in Pseudomonas fluorescens, this system is a global activator of antibiotic and cyanide production apsnet.org. Similarly, in Pseudomonas syringae, the lemA gene is required for the production of the toxin syringomycin (B1172496) and extracellular proteases apsnet.org.
The switch to secondary metabolism often occurs as bacterial populations enter the stationary phase of growth, a condition where nutrients may become limited. It is hypothesized that the LemA/GacS system senses signals indicative of high population density or nutrient stress, and in response, shifts the cellular machinery from rapid growth (primary metabolism) to the production of secondary metabolites that can aid in competition, virulence, or long-term survival. This regulation is primarily achieved through the post-transcriptional control mediated by the GacS/GacA-Rsm cascade.
| Metabolic State | Regulation by LemA/GacS | Examples of Regulated Products |
| Primary Metabolism | Repression (indirectly) | - |
| Secondary Metabolism | Activation | Antibiotics, toxins (syringomycin), proteases, cyanide |
Influence on Secretion Systems (e.g., Type III Secretion System)
The LemA/GacS system exerts regulatory control over various secretion systems in bacteria, including the Type III Secretion System (T3SS), which is a critical virulence factor for many Gram-negative pathogens asm.org. The T3SS functions as a molecular syringe to inject effector proteins directly into the cytoplasm of host cells, thereby manipulating host cellular processes to the bacterium's advantage nih.gov.
The influence of the LemA/GacS system on the T3SS can be complex and may vary between different bacterial species. In some cases, the GacS/GacA pathway has been shown to repress the expression of T3SS components. This is consistent with its role in promoting a chronic infection or biofilm state, where the expression of acute virulence factors like the T3SS may be downregulated researchgate.net.
However, the regulatory interplay can be more nuanced. The GacS/GacA system is part of a larger regulatory network that integrates multiple environmental signals to control virulence gene expression. Therefore, the effect of LemA/GacS on the T3SS may be conditional, depending on the specific environmental cues and the presence of other regulatory proteins. For example, in Pseudomonas aeruginosa, the RetS sensor kinase acts antagonistically to GacS, and the balance between these two systems is crucial for controlling the expression of the T3SS and other virulence factors.
| Secretion System | Regulatory Effect of LemA/GacS | Mechanism of Regulation | Organism Example |
| Type III Secretion System (T3SS) | Generally repressive, but can be complex and conditional | Part of a larger regulatory network involving other sensors (e.g., RetS) and the Rsm cascade | Pseudomonas aeruginosa |
Lema Protein in Bacterial Host Interactions Plant Pathogen Focus
Role of LemA in Bacterial Production of Volatile Organic Compounds Affecting Plant Health
The LemA protein, as part of the GacS/GacA two-component regulatory system, plays a pivotal role in governing the production of a wide array of secondary metabolites in bacteria, including volatile organic compounds (VOCs). These gaseous molecules act as critical signaling agents in the complex dialogue between bacteria and plants. The GacS/GacA system functions as a global regulator, and its influence on the bacterial volatilome has significant consequences for plant health, ranging from growth promotion to pathogen inhibition. In Gram-negative bacteria, the GacS sensor kinase (of which LemA is a key component) perceives environmental signals and, through the GacA response regulator, modulates the expression of genes responsible for producing various bioactive compounds. frontiersin.orgnih.gov
Research into plant-associated bacteria, particularly within the Pseudomonas genus, has illuminated the specific role of the GacS/LemA system in controlling the emission of VOCs that directly impact plant pathogens and host physiology. frontiersin.orgasm.orgasm.org Studies utilizing mutants with a non-functional GacS protein have demonstrated a distinct alteration in the profile of emitted VOCs compared to their wild-type counterparts. This differential emission profile is directly linked to changes in the bacterium's ability to influence plant growth and protect against disease.
Detailed Research Findings
Investigations into Pseudomonas fluorescens strains have provided concrete evidence of the GacS/LemA system's regulatory authority over specific VOCs with known effects on plant health. For instance, in P. fluorescens MFE01, the GacS protein is essential for the emission of hydrogen cyanide (HCN) and 1-undecene (B165158). asm.orgasm.org A mutant strain with a deleted gacS gene showed a significantly altered VOC profile and lost its ability to inhibit the major plant pathogen Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. asm.orgasm.org This finding directly implicates the GacS-regulated VOCs, particularly HCN, in the biocontrol activity of the bacterium. asm.orgasm.org
Similarly, studies on P. fluorescens SBW25 revealed that a mutation in the gacS gene led to a significant reduction in the production of several acyclic alkenes, including 1-undecene, 3-nonene, and 4-undecyne. frontiersin.orgnih.gov The effect of this altered VOC profile on plant health was found to be plant-species dependent. While the VOCs from both the wild-type and the gacS-mutant promoted growth and induced systemic resistance in Arabidopsis thaliana, their effects on tobacco (Nicotiana tabacum) were strikingly different. frontiersin.orgnih.govnih.gov The VOCs from the wild-type SBW25 inhibited tobacco root growth, whereas the VOCs from the gacS-mutant, which lacked the high levels of specific alkenes, enhanced root biomass and stimulated the formation of lateral roots. frontiersin.orgnih.gov This demonstrates that the LemA/GacS system's regulation of VOCs can fine-tune the outcome of a bacterial-plant interaction, shifting it from inhibitory to beneficial depending on the plant host.
The following table summarizes key research findings on the GacS/LemA-mediated regulation of VOCs and their impact on plant health.
Interactive Data Table: GacS/LemA Regulation of VOCs and Plant Interactions
| Bacterial Strain | Regulatory Protein | VOCs Affected by GacS/LemA | Regulatory Effect | Plant/Pathogen Interacted | Observed Effect on Plant/Pathogen |
| Pseudomonas fluorescens MFE01 | GacS | Hydrogen Cyanide (HCN) | Positive Regulator | Phytophthora infestans | Wild-type VOCs inhibit pathogen growth; gacS mutant loses this inhibitory activity. asm.orgasm.org |
| Pseudomonas fluorescens MFE01 | GacS | 1-Undecene | Positive Regulator | Phytophthora infestans | Emission of 1-undecene is under strict control of GacS; contributes to the overall antimicrobial volatile profile. asm.orgasm.org |
| Pseudomonas fluorescens SBW25 | GacS | 1-Undecene, 3-Nonene, 4-Undecyne | Positive Regulator | Nicotiana tabacum (Tobacco) | Wild-type VOCs inhibit root growth; gacS mutant VOCs enhance root biomass and lateral root formation. frontiersin.orgnih.gov |
| Pseudomonas fluorescens SBW25 | GacS | General VOC Profile | Positive Regulator | Arabidopsis thaliana | VOCs from both wild-type and gacS mutant enhanced root and shoot biomass. frontiersin.orgnih.gov |
| Pseudomonas fluorescens SBW25 | GacS | General VOC Profile | Positive Regulator | Arabidopsis thaliana vs. P. syringae | VOCs from both wild-type and gacS mutant induced systemic resistance against the pathogen. frontiersin.orgnih.gov |
Lema Protein in Other Bacterial Contexts and Novel Functions
Involvement of LemA Protein in Magnetosome Biomineralization and Membrane Restructuring in Magnetotactic Bacteria
In magnetotactic bacteria (MTB), the formation of magnetosomes—sophisticated organelles that allow the bacteria to navigate using geomagnetic fields—is a complex process involving numerous specialized proteins. kent.ac.ukoup.com Homologs of the LemA protein are critical components in this intricate biomineralization and membrane-shaping pathway. oup.comnih.gov
The magnetosome protein MamQ, essential for the biogenesis of the magnetosome membrane, is a member of the LemA protein family. nih.govnih.govnih.gov Magnetosomes are composed of magnetic crystals enclosed within a lipid bilayer, and their formation begins with the invagination of the inner cell membrane. oup.comnih.gov Studies have shown that the deletion of the mamQ gene results in the complete absence of magnetosome formation, underscoring its fundamental role in the initial stages of organelle biogenesis. nih.gov
Bioinformatic analyses and experimental evidence suggest that the LemA protein family, including MamQ, is a novel family of membrane-restructuring proteins. kent.ac.uk These proteins are thought to facilitate the bending and shaping of the magnetosome membrane. oup.comnih.gov It is hypothesized that coiled-coil domains within these proteins may mediate the interactions necessary to induce membrane curvature. oup.comnih.gov While MamQ is integral to this process, it likely works in concert with other proteins such as MamI, MamL, and MamB to orchestrate the invagination of the magnetosome membrane from the inner cell membrane. nih.gov The production of different LemA homologs from bacteria like Bacillus megaterium, Clostridium kluyveri, Brucella melitensis, and Pseudomonas aeruginosa within Escherichia coli has been shown to generate novel intracellular membranous structures, further supporting their conserved function in membrane engineering. kent.ac.uk
Table 1: Role of LemA Homolog (MamQ) in Magnetosome Formation
| Feature | Description | Reference |
| Protein | MamQ | nih.govnih.gov |
| Protein Family | LemA protein family | nih.govnih.govnih.gov |
| Organism | Magnetotactic Bacteria (e.g., Magnetospirillum) | kent.ac.ukoup.com |
| Function | Essential for magnetosome membrane biogenesis | nih.gov |
| Proposed Mechanism | Induces membrane curvature for vesicle formation | oup.comnih.gov |
| Deletion Phenotype | Complete loss of magnetosome formation | nih.gov |
LemA Protein as a Source of Immunodominant Epitopes in Model Pathogens (e.g., Listeria monocytogenes)
In the context of infectious disease, the LemA protein of the intracellular pathogen Listeria monocytogenes plays a significant role in the host immune response. nih.govnih.govresearchgate.net Specifically, the L. monocytogenes LemA protein is the source of a potent, immunodominant epitope recognized by the host's T cells. nih.govnih.govresearchgate.net
During an infection, clearance of L. monocytogenes relies heavily on antigen-specific CD8+ T cells. nih.govnih.gov A major component of this immune response involves T cells that recognize N-formylated peptide antigens presented by the class Ib major histocompatibility complex (MHC) molecule, M3. nih.govnih.gov The immunodominant epitope in this response is a formylated peptide known as fMIGWII. nih.govnih.govresearchgate.net The source of this fMIGWII peptide has been identified as the product of the lemA gene in L. monocytogenes, a 30-kDa protein with a previously unknown function. nih.govnih.govresearchgate.net
Interestingly, subsequent research involving the creation of lemA deletion mutants in L. monocytogenes revealed that the LemA protein is not essential for the bacteria's growth in tissue culture or for its virulence in mice. nih.govnih.govresearchgate.net Surprisingly, fMIGWII-specific T cells were still activated following infection with the lemA mutant strain. nih.govnih.govresearchgate.net This finding suggests that L. monocytogenes produces at least one other antigen that is cross-reactive with the fMIGWII epitope, highlighting the complexity of the host-pathogen interaction. nih.govnih.gov
Table 2: LemA Protein in Listeria monocytogenes Immunology
| Feature | Description | Reference |
| Organism | Listeria monocytogenes | nih.govnih.gov |
| Gene Product | LemA, a 30-kDa protein | nih.govnih.gov |
| Immunological Role | Source of the immunodominant epitope fMIGWII | nih.govnih.govresearchgate.net |
| Antigen Presentation | Presented by M3 (Class Ib MHC) molecules | nih.govnih.gov |
| Immune Response | Activates fMIGWII-specific CD8+ T cells | nih.govnih.gov |
| Gene Deletion Effect | Not required for virulence; fMIGWII-specific T cells still primed | nih.govnih.govresearchgate.net |
Functional Divergence and Conservation of LemA Protein Homologs in Diverse Bacterial Species
The LemA protein family is broadly conserved across a wide range of bacteria, yet the specific functions attributed to proteins named "LemA" can differ significantly, indicating both functional conservation and divergence. kent.ac.uknih.gov
A conserved function appears to be related to membrane manipulation. As seen with MamQ in magnetotactic bacteria and through the expression of LemA homologs from various species in E. coli, members of this family consistently demonstrate an ability to restructure cellular membranes. kent.ac.uk This suggests a widespread, ancestral role in processes requiring membrane remodeling, such as vesicle formation or organelle biogenesis.
However, the nomenclature can be misleading. The protein originally identified as LemA in the plant pathogen Pseudomonas syringae functions as part of a two-component regulatory system that is essential for lesion formation on bean plants. nih.gov This LemA is a sensor kinase that, unlike the membrane-restructuring LemA family, is involved in signal transduction to regulate gene expression. nih.govwikipedia.org Two-component systems are a common mechanism in bacteria for sensing and responding to environmental changes. wikipedia.orgnih.gov The P. syringae LemA contains domains for both sensing (histidine kinase) and response regulation, a feature that distinguishes it functionally from the LemA protein of L. monocytogenes or MamQ. nih.gov
Therefore, while the "LemA protein family" typified by MamQ and the L. monocytogenes protein appears to have a conserved structural or membrane-shaping role, the name "LemA" has also been applied to functionally distinct proteins like the two-component regulator in Pseudomonas. This highlights a divergence in function among proteins sharing the same designation and underscores the importance of classifying these proteins based on homology and functional domains rather than name alone.
Methodological Approaches in Lema Protein Research
Genetic Manipulation and Mutant Analysis of lemA Gene
Genetic manipulation is fundamental to understanding gene function. By creating and analyzing mutants, scientists can infer the role of a specific gene, such as lemA, by observing the resulting phenotypic changes.
Targeted Gene Deletions and Insertional Mutagenesis
Creating specific mutations in the lemA gene is a primary strategy to study its function. This is achieved through methods that either remove the gene entirely or disrupt its sequence.
Targeted Gene Deletions: In Listeria monocytogenes, researchers have constructed specific deletion mutants of the lemA gene to investigate its role in infection and immune response. One approach involved mutagenesis by overlap extension Polymerase Chain Reaction (PCR) to create an in-frame deletion of the first 16 codons of lemA. A more extensive deletion, removing a 487-bp internal fragment of the gene, was also generated. This technique uses a series of PCR reactions to generate a final product containing the desired deletion, which is then introduced into the bacterial chromosome. nih.govresearchgate.net These chromosomal deletions are engineered to study the resulting phenotype without the influence of antibiotic resistance markers that can sometimes have unintended effects. In Pseudomonas aeruginosa, streamlined methods for creating clean, unmarked gene deletions have been developed, which can be completed in as little as one week. researchgate.netnih.gov
Insertional Mutagenesis: This technique disrupts a gene by inserting a foreign piece of DNA, often a transposon. In studies of Pseudomonas syringae pv. syringae, transposon mutagenesis was a key step in localizing the lemA gene. nih.govnih.govresearchgate.net By inserting a transposon into the gene, its function is typically abolished, leading to a mutant phenotype. The location of the transposon insertion can then be mapped to identify the disrupted gene. For example, insertions of the transposon Tn3-HoHo1, which carries a promoterless lacZ gene, were used not only to create mutants but also to act as reporters for gene expression. researchgate.net
| Organism | Method | Type of Mutation | Key Finding |
| Listeria monocytogenes | Overlap Extension PCR & Allelic Exchange | In-frame deletion (codons 2-16) | LemA is not essential for in vitro growth or primary infection. nih.govresearchgate.net |
| Listeria monocytogenes | Plasmid-based religation & Allelic Exchange | Large internal deletion (487 bp) | The ΔlemA mutant showed a slight growth defect in the liver during secondary infection. nih.gov |
| Pseudomonas syringae | Transposon Mutagenesis | Gene disruption | Localized the lemA gene required for lesion formation on bean plants. nih.govnih.govresearchgate.net |
Complementation Studies and Allelic Exchange
To confirm that an observed mutant phenotype is directly caused by the inactivation of the lemA gene, complementation studies are performed. This involves reintroducing a functional copy of the gene into the mutant strain.
Complementation: In P. syringae, lemA mutants, which are unable to form disease lesions on bean plants, were complemented in trans. This was achieved by introducing a cosmid clone carrying the wild-type lemA gene into the mutant bacteria. The restoration of the pathogenic phenotype (lesion formation) confirmed that the loss of this ability was due to the mutation in lemA. nih.govnih.govresearchgate.net
Allelic Exchange: This is a precise method for introducing engineered mutations into the bacterial chromosome. It is a multi-step process that relies on homologous recombination. First, a plasmid containing the desired mutation (e.g., a deletion) flanked by DNA sequences that are homologous to the regions upstream and downstream of the target gene is introduced into the bacteria. researchgate.netnih.gov A single recombination event integrates the entire plasmid into the chromosome. A second recombination event, often selected for using a counter-selectable marker like sacB, results in the excision of the plasmid, leaving behind the mutated allele on the chromosome. researchgate.netnih.gov This technique was used to create the chromosomal ΔlemA mutations in L. monocytogenes. nih.govresearchgate.net Fluorescence-reported allelic exchange mutagenesis (FRAEM) is an advanced version of this technique that allows for the monitoring of the process through fluorescence microscopy. nih.gov
| Technique | Organism | Vector/Tool | Purpose | Outcome |
| Complementation | Pseudomonas syringae | Cosmid clone | Restore function to a lemA mutant | Restored lesion-forming ability, confirming lemA's role in pathogenicity. nih.govnih.gov |
| Allelic Exchange | Listeria monocytogenes | Recombinant plasmid (pNR1) | Create a chromosomal deletion of lemA | Successfully replaced the wild-type lemA gene with a deleted version. nih.gov |
| Allelic Exchange | Pseudomonas aeruginosa | pEX18Tc sacB suicide plasmid | Create clean, unmarked gene deletions | Rapid (one-week) generation of gene knockouts. researchgate.netnih.gov |
Molecular Biology Techniques for lemA Gene and Expression Analysis
Beyond creating mutants, a variety of molecular biology techniques are essential for isolating, analyzing, and studying the expression of the lemA gene.
Gene Cloning, Subcloning, and Plasmid Construction
Cloning is the process of isolating a DNA fragment of interest and inserting it into a vector, such as a plasmid, so that it can be replicated in a host organism like E. coli. wikipedia.orgbyui.edukhanacademy.orgthepharmajournal.com This is a foundational step for most subsequent molecular analyses.
Gene Cloning and Plasmid Construction: The initial identification of the lemA gene in P. syringae involved isolating cosmid clones from a genomic library that could complement a lemA mutant. nih.govnih.gov For the creation of deletion mutants in L. monocytogenes, fragments upstream and downstream of lemA were amplified via PCR and subcloned into vectors to construct the final mutagenesis plasmids, such as pONT4 and pNR1. nih.govresearchgate.net
Subcloning: This process involves moving a cloned DNA fragment from one plasmid to another. For example, after identifying the lemA gene on a large cosmid, researchers subcloned smaller fragments of this DNA into different plasmids to narrow down the precise location of the gene. nih.govnih.govasm.org This allowed for more detailed analysis and sequencing of the specific gene region.
DNA Sequencing and Sequence Analysis
Determining the nucleotide sequence of a gene is crucial for understanding the protein it encodes and for identifying important regulatory regions.
DNA Sequencing: The lemA gene region and its flanking DNA in P. syringae were sequenced to identify the open reading frame (ORF), which is the part of the gene that codes for the protein. nih.govresearchgate.netasm.org The sequencing revealed a 2.7 kb ORF. nih.govresearchgate.net In L. monocytogenes, chromosomal mutations created by allelic exchange were confirmed by amplifying the relevant region from the mutant's genomic DNA and sequencing it to ensure the intended deletion was present. nih.gov Whole-genome sequencing is now also used to confirm that allelic exchange events are limited to the target gene and that no unintended mutations have occurred elsewhere in the genome. nih.govnih.govillumina.com
Sequence Analysis: Once the sequence is obtained, bioinformatic tools are used for analysis. The predicted amino acid sequence of the LemA protein from P. syringae showed significant similarity to a family of prokaryotic two-component regulatory proteins. nih.govnih.govresearchgate.net This analysis provided the first major clue about the function of LemA as a regulatory protein, specifically one that uniquely contains domains homologous to both the sensor kinase and the response regulator components within a single polypeptide chain. nih.govnih.gov
Transcriptional Reporter Fusions (e.g., β-galactosidase assays)
To study when and under what conditions a gene is expressed, researchers often create transcriptional fusions. This involves linking the promoter (the regulatory region) of the gene of interest to a reporter gene whose product is easily measured.
β-galactosidase Assays: The E. coli lacZ gene, which encodes the enzyme β-galactosidase, is a commonly used reporter gene. nih.govcreative-diagnostics.comnih.govnih.gov The activity of this enzyme can be easily quantified using a colorimetric assay with a substrate like O-nitrophenyl-β-D-galactopyranoside (ONPG). nih.govresearchgate.net In P. syringae, the expression of lemA was studied using Tn3-HoHo1, a transposon that creates lacZ fusions upon insertion. researchgate.net By measuring β-galactosidase activity in strains with these insertions, researchers found that the lemA gene product appears to be positively auto-regulated, meaning it enhances its own transcription. nih.govresearchgate.net These assays showed that expression was higher when a functional LemA protein was present, indicating a positive feedback loop. researchgate.net
| Strain/Condition | β-galactosidase Activity (Miller Units) | Interpretation |
| Wild-type P. syringae with lemA::lacZ fusion | Low level | Basal expression of lemA. researchgate.net |
| lemA mutant with lemA::lacZ fusion | Very low level | Expression is reduced without a functional LemA protein. researchgate.net |
| lemA mutant + plasmid with wild-type lemA | Higher level | Functional LemA protein increases its own expression. researchgate.net |
Northern Hybridization for Transcript Detection
Northern hybridization, a technique used to detect and quantify specific RNA molecules, has been employed to study the expression of genes within the LemA/GacA signaling pathway. In Pseudomonas syringae pv. tomato DC3000, Northern blot analysis was utilized to investigate the transcript levels of gacA, the cognate response regulator of the LemA sensor kinase. This analysis revealed that the levels of the gacA transcript were influenced by cell density and the composition of the growth medium. Specifically, gacA transcript levels were higher at increased cell densities in King's B (KB) medium. Furthermore, when the bacteria were transferred to an inducing minimal medium (IM), the gacA transcript levels were elevated compared to those in KB medium, reaching a peak after two hours of incubation unc.edu. This demonstrates the utility of Northern hybridization in elucidating the transcriptional regulation of key components in the LemA/GacA system under different environmental conditions.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Profiling
Quantitative real-time PCR (qRT-PCR) is a sensitive and widely used method for quantifying gene expression. This technique has been applied to investigate the expression of the lemA gene (also known as gacS) in various bacterial species. For instance, in Pseudomonas fluorescens MFE01, a comparative transcriptomic analysis using qRT-PCR was conducted between the wild-type strain and a mutant strain. The results of this analysis demonstrated a significant decrease in the expression of the gacS gene in the mutant strain nih.gov. The qPCR was performed using a LightCycler 480 system with SYBR Green I for detection. The reaction mixture typically contained SYBR 2x mix, water, diluted cDNA, and primers at a concentration of 10 µM in a total volume of 10 µL nih.gov. This approach allows for the precise quantification of lemA transcripts, providing insights into how its expression is regulated and how it may be altered in different genetic backgrounds or environmental conditions.
Protein Biochemistry and Structural Studies of LemA Protein
Recombinant Protein Expression and Purification
The biochemical and structural characterization of the LemA protein often necessitates its production in a recombinant form. The cytoplasmic portion of GacS (LemA) from Pseudomonas aeruginosa has been successfully cloned, expressed, and purified. For this, the corresponding gene fragment was cloned into an expression vector as an N-terminal His6 fusion. The resulting protein was expressed in E. coli and purified to over 95% purity through a combination of metal affinity chromatography and gel filtration plos.org.
In a typical protocol, the expression of the recombinant protein is induced in bacterial cultures grown to a specific optical density. Following induction, the cells are harvested, lysed, and the soluble protein fraction is subjected to purification. For His-tagged proteins, immobilized metal affinity chromatography (IMAC) is a common first step. The protein binds to the resin (e.g., Ni-NTA) and is then eluted. Further purification steps, such as size exclusion chromatography, can be employed to achieve a higher degree of purity plos.org.
| Component | Description |
| Expression Vector | A plasmid designed for the high-level expression of a target protein in a specific host. |
| Host Strain | A bacterial strain, commonly E. coli, optimized for recombinant protein production. |
| Affinity Tag | A short peptide sequence, such as a polyhistidine-tag (His-tag), fused to the target protein to facilitate its purification. |
| Inducing Agent | A molecule, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), that triggers gene expression from an inducible promoter in the expression vector. |
| Purification Resin | A solid support, such as nickel-nitrilotriacetic acid (Ni-NTA) agarose, that specifically binds the affinity tag. |
Protein Detection and Quantification (e.g., SDS-PAGE, Western Blotting)
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blotting are standard techniques for the detection and quantification of the LemA protein. In studies of Pseudomonas fluorescens Pf-5, total cellular proteins were separated by SDS-PAGE on a 12% gel and then transferred to a nitrocellulose membrane for Western analysis nih.gov.
To detect the LemA protein, polyclonal antibodies raised against GacS from Pseudomonas syringae have been utilized nih.gov. Following the transfer of proteins to the membrane, it is blocked to prevent non-specific antibody binding. The membrane is then incubated with the primary antibody specific to LemA. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added. The protein is then visualized using a chemiluminescent substrate nih.gov. The intensity of the resulting signal can be quantified using densitometry to estimate the relative amount of LemA protein in different samples nih.govnih.gov.
| Step | Purpose |
| SDS-PAGE | Separates proteins based on their molecular weight. |
| Electrotransfer | Transfers the separated proteins from the gel to a solid support membrane (e.g., nitrocellulose or PVDF). |
| Blocking | Prevents non-specific binding of antibodies to the membrane. |
| Primary Antibody Incubation | The primary antibody specifically binds to the target protein (LemA). |
| Secondary Antibody Incubation | The enzyme-conjugated secondary antibody binds to the primary antibody. |
| Detection | A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., light). |
Analysis of Protein-Protein Interactions (e.g., GacS/LemA and GacA)
Understanding the function of the LemA protein requires the characterization of its interactions with other proteins, most notably its cognate response regulator, GacA. The bacterial two-hybrid (BACTH) system is a powerful in vivo method that has been used to study the interaction between GacS (LemA) and GacA from Pseudomonas fluorescens CHA0 plos.orgnih.govnih.gov. In this system, the two proteins of interest are fused to two different domains of an adenylate cyclase. If the proteins interact, the two domains are brought into proximity, leading to the production of cyclic AMP (cAMP) and the subsequent activation of a reporter gene, such as lacZ plos.orgnih.govnih.gov. This assay demonstrated that GacS interacts with GacA and also that GacS can form homodimers nih.gov.
Pull-down assays are another in vitro technique used to confirm protein-protein interactions. In a study of P. aeruginosa, a pull-down experiment was performed where a His6-tagged GacS was co-expressed with a VSV-G-tagged RetS (another sensor kinase). Using Ni-NTA affinity chromatography to "pull down" GacS-His6, it was shown that RetS-VSV-G was co-purified, demonstrating a direct in vivo interaction between these two sensor kinases.
| Technique | Principle |
| Bacterial Two-Hybrid | An in vivo method where the interaction between two proteins reconstitutes the activity of a reporter enzyme. |
| Pull-Down Assay | An in vitro method where a "bait" protein (e.g., tagged LemA) is immobilized on a resin to capture its interacting "prey" protein from a cell lysate. |
DNA-Protein Binding Assays (e.g., Southwestern Analysis)
Southwestern analysis is a technique used to identify DNA-binding proteins. While the LemA protein, as a sensor kinase, is not expected to bind DNA directly, its function is intrinsically linked to the DNA-binding activity of its cognate response regulator, GacA. In Pseudomonas syringae pv. syringae, Southwestern analysis has been employed to investigate the DNA-binding activity regulated by the LemA/GacA system. This analysis revealed that both the lemA and gacA genes were necessary for the full expression of a DNA binding activity nih.gov. This suggests that LemA, by controlling the phosphorylation state of GacA, indirectly regulates the binding of GacA to its target DNA sequences, thereby controlling the expression of downstream genes.
The Southwestern blotting procedure involves separating proteins by SDS-PAGE, transferring them to a membrane, renaturing the proteins, and then probing the membrane with a labeled DNA fragment containing a specific binding site. The proteins that bind to the DNA probe are then visualized.
Microscopic Techniques for Cellular and Subcellular Localization (e.g., Electron Microscopy)
The determination of the precise location of the LemA protein within the bacterial cell is crucial for understanding its function. Microscopic techniques, particularly electron microscopy and fluorescence microscopy, have been instrumental in this endeavor.
Electron microscopy (EM) offers unparalleled resolution, making it a powerful tool for visualizing the ultrastructural context of proteins. nih.govnih.govwatanabelab-emanias.com Studies involving the expression of LemA proteins in model organisms like Escherichia coli have utilized transmission electron microscopy to characterize the resulting cellular phenotypes. kent.ac.ukkent.ac.uk For instance, when four different LemA proteins from Bacillus megaterium, Clostridium kluyveri, Brucella melitensis, and Pseudomonas aeruginosa were produced in E. coli, analysis of the resulting strains by electron microscopy revealed the presence of novel intracellular membranous structures that varied in size, form, and localization. kent.ac.ukkent.ac.uk This suggests that LemA proteins are involved in membrane restructuring. The observation of these distinct structures underscores the capability of EM to reveal the subcellular impact of LemA protein activity. kent.ac.ukkent.ac.uk
While electron microscopy provides high-resolution static images, fluorescence microscopy allows for the visualization of protein localization in living cells. nih.govnih.gov Techniques such as immunofluorescence microscopy and the use of fluorescent protein fusions (e.g., with Green Fluorescent Protein, GFP) are common approaches in bacterial cell biology. nih.govresearchgate.net Live-cell timelapse microscopy, in particular, enables researchers to monitor the dynamic localization of proteins and changes in cell morphology over time, providing valuable insights into the timing of gene expression and the cellular processes targeted. nih.govnih.gov Although the provided search results focus more on the outcomes observed via electron microscopy for LemA, fluorescence-based methods represent a standard and complementary approach to confirm and extend these findings in real-time.
Table 1: Microscopic Analysis of LemA Protein Expression in E. coli
| LemA Protein Source Organism | Observed Phenotype in E. coli | Primary Microscopic Technique Used |
|---|---|---|
| Bacillus megaterium | Novel intracellular membranous structures | Electron Microscopy |
| Clostridium kluyveri | Novel intracellular membranous structures | Electron Microscopy |
| Brucella melitensis | Novel intracellular membranous structures | Electron Microscopy |
| Pseudomonas aeruginosa | Novel intracellular membranous structures | Electron Microscopy |
Bioinformatic and Computational Analysis of LemA Protein and its Pathway
Bioinformatic and computational approaches are essential for dissecting the functional and evolutionary aspects of the LemA protein and its associated pathways. These methods leverage the vast amount of sequence and structural data available to make predictions about protein function, interactions, and regulatory networks.
Sequence Similarity and Homology Searches
Sequence similarity searching is a fundamental step in characterizing a novel protein like LemA. nih.gov Tools such as BLAST (Basic Local Alignment Search Tool) and FASTA are widely used to compare a query sequence against large databases of known sequences. nih.govomicstutorials.com This process can identify homologous proteins—those that share a common evolutionary ancestor—in other organisms. nih.govomicstutorials.com The inference of homology is based on statistically significant sequence similarity. nih.gov
The discovery of the LemA protein family itself was a result of bioinformatic analysis, specifically stemming from research on magnetosome proteins like MamQ. kent.ac.ukkent.ac.uk This suggests that sequence similarity searches were employed to identify related proteins, leading to the definition of this novel membrane-restructuring protein family present in a broad range of bacteria. kent.ac.ukkent.ac.uk
Homologous sequences can be further classified as:
Orthologs : Genes in different species that evolved from a common ancestral gene through speciation. They often retain the same function. omicstutorials.com
Paralogs : Genes related by duplication within a genome. They often evolve new, though related, functions. omicstutorials.com
Identifying orthologs and paralogs of LemA across different bacterial species is crucial for predicting its function and understanding its evolutionary diversification.
Prediction of Protein Domains and Functional Sites
Artificial neural networks (ANNs) and other machine learning techniques can be trained to recognize specific domains. nih.gov These methods typically use features derived from sequence comparisons, such as BLAST output parameters, to classify regions of a protein. nih.gov
Beyond entire domains, predicting specific functional sites—such as catalytic residues, ligand-binding sites, or protein-protein interaction interfaces—is critical for a detailed functional understanding. ucl.ac.uknih.gov Prediction algorithms integrate various features, including:
Sequence information : Evolutionary conservation, amino acid properties, and patterns from multiple sequence alignments. ucl.ac.uk
Structural information : Solvent accessibility, secondary structure, and the spatial clustering of predicted functional residues. ucl.ac.uk
Deep learning approaches are increasingly being applied to predict different types of functional sites with high accuracy, often using multiple sequence alignments as a rich source of functional information. mdpi.com For the LemA protein, these predictive tools would be instrumental in hypothesizing which residues are critical for its membrane-remodeling activity.
Table 2: Common Bioinformatic Tools for Protein Domain and Functional Site Prediction
| Tool/Database | Primary Function | Input Data |
|---|---|---|
| BLAST | Sequence similarity searching | Protein or DNA sequence |
| Pfam | Protein domain family database | Protein sequence |
| InterPro | Integrated database of protein families, domains, and functional sites | Protein sequence |
| PROSITE | Database of protein domains, families, and functional sites | Protein sequence |
| DeepFRI | Deep learning-based function prediction (predicts GO terms and functional sites) | Protein sequence |
Pathway Analysis and Network Reconstruction
To comprehend the biological role of LemA, it is essential to place it within the context of cellular pathways and interaction networks. reactome.orgnih.gov Pathway and network analysis aims to move from a single-protein view to a systems-level understanding of how proteins work together to carry out biological processes. nih.govresearchgate.net
This analysis typically involves integrating proteomic data with large-scale interaction databases and curated pathway knowledge bases. nih.gov
Databases : Resources like KEGG, Reactome, and STRING provide curated information on metabolic pathways, signaling pathways, and known or predicted protein-protein interactions. reactome.orgnih.gov
Network Reconstruction : Algorithms are used to build interaction networks based on experimental data. frontiersin.org Approaches like the Prize-Collecting Steiner Forest (PCSF) algorithm can identify relevant subnetworks by connecting a set of "seed" proteins (which would include LemA) through a larger interactome. frontiersin.org
By mapping the interactions of LemA, researchers can reconstruct the signaling or metabolic pathways in which it participates. frontiersin.org This network-based approach can reveal how LemA is regulated and what downstream cellular processes it influences, providing a comprehensive model of its function. nih.gov Analyzing the topological features of LemA within the network—for instance, its "degree" (number of connections) or "betweenness centrality" (importance in connecting different network modules)—can further illuminate its functional significance. nih.gov
Future Directions and Research Gaps in Bacterial Lema Protein Studies
Elucidation of Specific Ligands and Environmental Signals Perceived by LemA Protein
A significant gap in our understanding of the LemA/GacA system is the precise nature of the signals that activate the LemA sensor kinase. apsnet.orgnih.govresearchgate.net While it is established that LemA responds to environmental cues, the specific ligands or physicochemical parameters that it directly senses remain largely unidentified. apsnet.org The periplasmic loop domain of GacS (the homolog of LemA) is poorly conserved across different bacterial species, suggesting that the signals perceived may be diverse and specific to the ecological niche of each bacterium. apsnet.org
Future research should focus on high-throughput screening of small molecule libraries to identify potential ligands that bind to the sensor domain of LemA. nih.govnih.gov Techniques such as differential scanning fluorimetry have shown promise in identifying signal molecules for bacterial sensor proteins and could be instrumental in this endeavor. nih.gov Furthermore, investigating the environmental conditions that trigger LemA activation in different bacterial species will be crucial. This could involve transcriptomic or proteomic analyses of bacteria grown under a wide range of conditions, mimicking their natural habitats, to correlate LemA activity with specific environmental stressors or nutrient availability. nautilus.bio
Detailed Structural and Mechanistic Characterization of LemA Protein Autophosphorylation and Phospho-Transfer
The catalytic mechanism of LemA involves autophosphorylation in response to a signal, followed by the transfer of the phosphoryl group to its cognate response regulator, GacA. apsnet.orgnih.gov While the general principles of two-component system signaling are understood, a detailed structural and mechanistic understanding of LemA's autophosphorylation and phospho-transfer is lacking. nih.govmdpi.comelifesciences.orgnih.gov
High-resolution crystal structures of the full-length LemA protein, both in its apo and ligand-bound, as well as its phosphorylated and unphosphorylated states, are urgently needed. nih.govgatech.edu Such structures would provide invaluable insights into the conformational changes that accompany signal perception and autophosphorylation. mdpi.commdpi.com Moreover, detailed biochemical and biophysical studies are required to dissect the kinetics and molecular determinants of the autophosphorylation and phospho-transfer reactions. elifesciences.org This includes identifying the key amino acid residues involved in these processes and understanding the role of protein dynamics in signal transduction. mdpi.com
Identification of Novel Genes and Regulatory Networks Directly or Indirectly Controlled by the LemA-GacA System
The LemA-GacA system is a global regulator, controlling the expression of a large number of genes, primarily through post-transcriptional regulation mediated by small non-coding RNAs (sRNAs) like RsmY and RsmZ in Pseudomonas aeruginosa. nih.gov In Pseudomonas syringae, the GacA regulon is extensive, affecting the expression of alternate sigma factors and numerous virulence-related genes. unl.edunih.gov However, the full extent of the LemA-GacA regulon in different bacteria remains to be fully elucidated, and the identification of novel target genes and regulatory networks is an important future direction.
Advanced transcriptomic and proteomic approaches, such as RNA-Seq and mass spectrometry-based proteomics, should be employed to compare the global gene and protein expression profiles of wild-type and lemA or gacA mutant strains under various conditions. frontiersin.org This will help to identify new genes and pathways that are under the control of this two-component system. Furthermore, chromatin immunoprecipitation sequencing (ChIP-Seq) using tagged GacA protein can be used to identify the direct binding sites of this response regulator on a genome-wide scale, thereby distinguishing between direct and indirect regulatory effects. nih.gov
Table 1: Known and Potential Components of the LemA-GacA Regulon
| Regulated Element | Function | Bacterial Species Example | Reference |
| rsmY, rsmZ (sRNAs) | Post-transcriptional regulation of target mRNAs | Pseudomonas aeruginosa | nih.gov |
| hrpL (sigma factor) | Regulation of Type III secretion system genes | Pseudomonas syringae | unl.edu |
| rpoS (sigma factor) | General stress response and stationary phase survival | Pseudomonas fluorescens | nih.gov |
| Genes for secondary metabolites (e.g., syringomycin (B1172496), pyrrolnitrin) | Virulence and biocontrol | Pseudomonas syringae, Pseudomonas fluorescens | nih.gov |
| Genes for extracellular enzymes (e.g., protease) | Nutrient acquisition and virulence | Pseudomonas syringae | nih.gov |
| Genes for quorum sensing signals | Cell-to-cell communication | Pseudomonas syringae | unl.edu |
Comprehensive Understanding of LemA Protein's Role in Diverse Bacterial Species Beyond Pseudomonas
Homologs of the LemA/GacA system are widespread among Gram-negative bacteria, including important plant and animal pathogens. apsnet.orgnih.gov While the system has been extensively studied in Pseudomonas, its role in other bacterial genera is less well understood. nih.gov A comprehensive understanding of the functions of LemA homologs in a broader range of bacteria is a critical research gap.
Comparative genomic and functional analyses of the LemA/GacA system in diverse bacterial species will be informative. This could involve constructing lemA or gacA mutants in various bacteria and assessing their phenotypes, including virulence, secondary metabolism, and stress tolerance. biorxiv.org Such studies will reveal both conserved and species-specific roles of this important regulatory system and provide insights into how it has been adapted to control different physiological processes in different ecological contexts.
Table 2: Bacterial Species with Confirmed or Putative LemA/GacA Homologs
| Genus | Known or Predicted Role of the System | Reference |
| Pseudomonas | Virulence, biocontrol, secondary metabolism | apsnet.orgnih.gov |
| Erwinia | Virulence | unl.edu |
| Vibrio | Virulence, quorum sensing | nih.gov |
| Escherichia | Stress response | nih.gov |
| Salmonella | Virulence | nih.gov |
| Legionella | Virulence | nih.gov |
Exploration of LemA Protein as a Target for Biotechnological Applications or Antimicrobial Strategies (excluding clinical applications)
Given its central role in controlling virulence and other key bacterial processes, the LemA protein and the LemA/GacA pathway represent attractive targets for the development of novel antimicrobial strategies. lightsource.cadrugdiscoverynews.comnih.govumu.se Targeting such regulatory systems could disarm pathogens without directly killing them, potentially reducing the selective pressure for the development of resistance. nih.gov
Q & A
Q. What statistical frameworks are suitable for quantifying LemA's impact on bacterial fitness in competitive assays?
- Methodological Approach : Apply logistic growth models to compare growth rates (e.g., wild-type vs. lemA mutants) in co-culture experiments. Use ANOVA or mixed-effects models to account for environmental variability. For longitudinal data, employ survival analysis (Cox proportional hazards) to assess stress tolerance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
